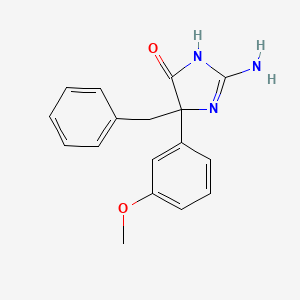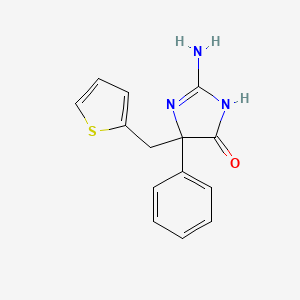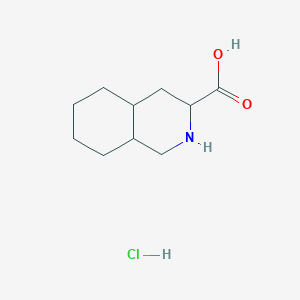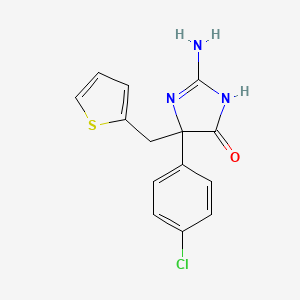
2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as 4-chloro-2-amino-5-furancarboxylic acid, is a synthetic organic compound with a wide range of applications in the scientific research and lab experiments. This compound has been studied extensively for its biochemical and physiological effects, as well as its ability to be used as a catalyst in various reactions.
Scientific Research Applications
4-Chloro-2-amino-5-furancarboxylic acid is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a catalyst in a variety of reactions, such as the synthesis of 5-fluoro-2-methyl-1H-imidazole-4-carboxylic acid and the synthesis of 2-methyl-1H-imidazole-4-carboxylic acid. It has also been used as a reagent in the synthesis of 2-amino-5-chloro-3-methyl-1H-imidazole-4-carboxylic acid and 2-amino-5-chloro-3-methyl-1H-imidazole-4-carboxylic acid monohydrate. In addition, it has been used in the synthesis of various other compounds, such as 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid ethyl ester and 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid hydrochloride.
Mechanism of Action
4-Chloro-2-amino-5-furancarboxylic acid acts as a catalyst in various biochemical and physiological processes. The exact mechanism of action is still not fully understood, but it is believed to interact with certain enzymes and proteins in the body, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid have been studied extensively. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have a positive effect on the immune system, as well as a protective effect on the cardiovascular system. In addition, it has been shown to have a positive effect on the nervous system, as well as a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
4-Chloro-2-amino-5-furancarboxylic acid has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-use compound, and it is readily available from commercial suppliers. Furthermore, it is a highly efficient and effective catalyst for a variety of reactions. However, there are some limitations to its use in lab experiments. For example, it is a relatively unstable compound, and it can be easily degraded by exposure to light or heat. In addition, it is highly toxic, and it should be handled with extreme caution.
Future Directions
There are a number of potential future directions for the use of 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid. It could be used to develop new and improved catalysts for various reactions. It could also be used to develop new therapeutic agents for a variety of diseases and conditions. Additionally, it could be used to develop new and improved methods for drug delivery. Finally, it could be used to develop new and improved methods for the diagnosis and treatment of various diseases and conditions.
Synthesis Methods
The synthesis of 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid is typically done by reacting 4-chlorophenyl acetic acid with 2-amino-5-furancarboxylic acid in the presence of an acid catalyst. This reaction yields the desired 2-Amino-5-(4-chlorophenyl)-5-(furan-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-onemino-5-furancarboxylic acid as well as a small amount of by-products. This synthesis method is simple, efficient, and cost-effective.
properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOCOHOYDLOONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5-[(4-chlorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345671.png)
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345681.png)


![2-Amino-5-[(3-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345689.png)
![2-Amino-5-[(4-bromophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345702.png)
![2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345704.png)
![2-Amino-5-(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345706.png)


![2-Amino-5-[(4-methylphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345715.png)
![2-Amino-5-[(4-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345716.png)
![2-Amino-5-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345738.png)
